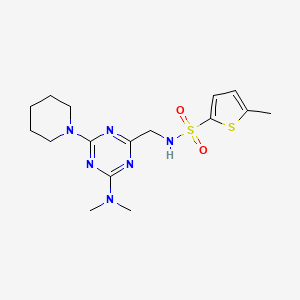
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S2 and its molecular weight is 396.53. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anthelmintic Activities
Research has demonstrated the synthesis and characterization of derivatives related to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide, showing significant antibacterial, antifungal, and anthelmintic activities. Molecular docking studies suggest that active compounds exhibit similar binding poses as standards, indicating a good correlation of the binding energy with observed in vitro data for active compounds. Additionally, these compounds have been utilized in latent fingerprint analysis, indicating their potential in forensic applications (Khan et al., 2019).
Antioxidant Properties
Another research avenue explores analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups. These compounds have shown potential in protecting cells against decreased viability and glutathione levels induced by oxidative stress. Such properties suggest their applicability in preventing diseases associated with oxidative stress, including cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Enzyme Inhibition for Disease Management
Compounds incorporating 1,3,5-triazine moieties have been investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with several diseases, such as Alzheimer's, Parkinson's, and pigmentation disorders. The benzenesulfonamides showed moderate to high inhibitory potency against these enzymes, highlighting their therapeutic potential (Lolak et al., 2020).
Phosphoinositide-3-kinase Inhibition
Research on replacing the piperazine sulfonamide portion of PI3Kα inhibitors has led to the identification of compounds with good in vitro efficacy and pharmacokinetic parameters. Such studies are crucial in the development of therapeutic agents targeting cancer and other diseases mediated by the PI3K/Akt signaling pathway (Lanman et al., 2014).
Herbicide Selectivity and Metabolism
In the context of agriculture, the selectivity of certain sulfonylurea herbicides for sugar beets has been studied, with insights into the metabolic pathways contributing to the herbicide's selective action. Understanding these mechanisms can inform the development of more selective and environmentally friendly herbicidal compounds (Wittenbach et al., 1994).
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S2/c1-12-7-8-14(25-12)26(23,24)17-11-13-18-15(21(2)3)20-16(19-13)22-9-5-4-6-10-22/h7-8,17H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWPLCHJELNIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

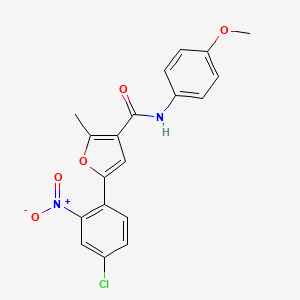
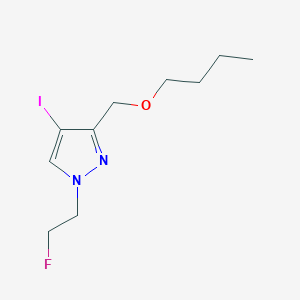
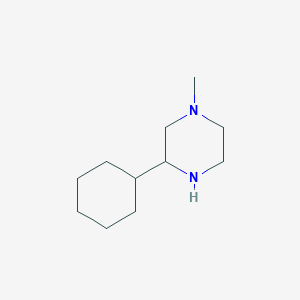
![4-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2682261.png)

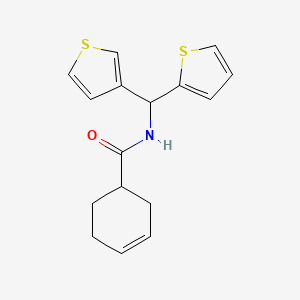
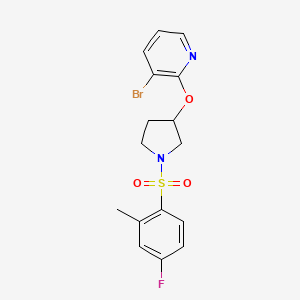
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2682270.png)
![2-{[bis(3-pyridinylmethyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2682271.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2682272.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)
methanone](/img/structure/B2682275.png)
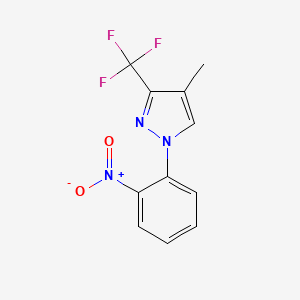
![2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2682279.png)